molecular formula C20H20N2OS B5119165 N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide

N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide

Katalognummer B5119165
Molekulargewicht: 336.5 g/mol
InChI-Schlüssel: QQZZAMIUQXPRLD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide, commonly known as MTIP, is a small molecule antagonist of the melanocortin-4 receptor (MC4R). The MC4R is a G protein-coupled receptor that plays a crucial role in regulating energy homeostasis, feeding behavior, and body weight. MTIP has been extensively studied for its potential therapeutic applications in the treatment of obesity and other metabolic disorders.

Wirkmechanismus

MTIP acts as a selective antagonist of the N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide, which is predominantly expressed in the hypothalamus. The N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide plays a crucial role in regulating energy homeostasis, feeding behavior, and body weight. Activation of the N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide by its endogenous agonist, α-melanocyte-stimulating hormone (α-MSH), leads to a decrease in food intake and an increase in energy expenditure. MTIP blocks the binding of α-MSH to the N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide, thereby inhibiting its downstream signaling pathway and leading to an increase in food intake and a decrease in energy expenditure.
Biochemical and Physiological Effects
MTIP has been shown to have several biochemical and physiological effects in animal models. Preclinical studies have demonstrated that MTIP can reduce food intake, body weight, and improve glucose homeostasis in animal models of obesity and diabetes. MTIP has also been shown to have anxiolytic and antidepressant-like effects in animal models. However, the exact mechanisms underlying these effects are not fully understood.

Vorteile Und Einschränkungen Für Laborexperimente

MTIP has several advantages and limitations for lab experiments. One of the main advantages is its selectivity for the N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide, which allows for more targeted studies of its effects on energy homeostasis and feeding behavior. However, one of the main limitations is its low solubility in water, which can make it difficult to administer in vivo. Additionally, MTIP has a relatively short half-life, which can limit its efficacy in long-term studies.

Zukünftige Richtungen

There are several future directions for research on MTIP. One potential direction is to investigate its effects on other physiological systems, such as the immune system and the gut microbiome. Another potential direction is to develop more potent and selective N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide antagonists that can overcome the limitations of MTIP. Additionally, more studies are needed to fully understand the mechanisms underlying the anxiolytic and antidepressant-like effects of MTIP. Finally, clinical trials are needed to evaluate the safety and efficacy of MTIP in humans.

Synthesemethoden

MTIP can be synthesized using a modified version of the Hantzsch thiazole synthesis. The reaction involves the condensation of 2-mercaptobenzothiazole with 4-methylacetophenone and 3-phenylpropanal in the presence of acetic acid and ammonium acetate. The resulting product is then purified using column chromatography to obtain pure MTIP.

Wissenschaftliche Forschungsanwendungen

MTIP has been extensively studied for its potential therapeutic applications in the treatment of obesity and other metabolic disorders. Several preclinical studies have demonstrated that MTIP can reduce food intake, body weight, and improve glucose homeostasis in animal models of obesity and diabetes. MTIP has also been shown to have anxiolytic and antidepressant-like effects in animal models.

Eigenschaften

IUPAC Name

N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2OS/c1-14-8-11-17(12-9-14)19-15(2)24-20(22-19)21-18(23)13-10-16-6-4-3-5-7-16/h3-9,11-12H,10,13H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQZZAMIUQXPRLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)CCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.